molecular formula C10H10N6O4 B14000718 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid CAS No. 90842-98-1

2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid

Cat. No.: B14000718
CAS No.: 90842-98-1
M. Wt: 278.22 g/mol
InChI Key: HEVTYHUXJCHTKI-UHFFFAOYSA-N
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Description

2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid is a compound with a complex structure that includes a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and amino acid conjugates. These compounds share structural similarities but may differ in their specific functional groups and overall properties .

Uniqueness

2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid is unique due to its specific combination of a purine moiety with an acetic acid derivative. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds .

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

90842-98-1

Molecular Formula

C10H10N6O4

Molecular Weight

278.22 g/mol

IUPAC Name

2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic acid

InChI

InChI=1S/C10H10N6O4/c17-5(11-2-6(18)19)1-12-10(20)8-7-9(15-3-13-7)16-4-14-8/h3-4H,1-2H2,(H,11,17)(H,12,20)(H,18,19)(H,13,14,15,16)

InChI Key

HEVTYHUXJCHTKI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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